molecular formula C10H10BrN3 B11743604 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-amine

1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11743604
M. Wt: 252.11 g/mol
InChI Key: PDECNCFLTUNTSX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-amine (CAS 1554980-55-0) is a brominated pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical building block, particularly for the development of new therapeutic agents. The pyrazole core is a privileged scaffold in drug discovery, known for exhibiting a wide spectrum of biological activities . Research into analogous pyrazole derivatives has demonstrated potential for anti-inflammatory, antimicrobial, antifungal, and anticancer applications, making this compound a valuable precursor for generating novel bioactive molecules . Its mechanism of action in research settings is often associated with the modulation of key enzymatic pathways and inflammatory mediators; studies on similar structures have shown interaction with the cyclooxygenase-2 (COX-2) active site and inhibition of cytokines such as TNF-α and IL-6 . The presence of the bromine atom and the amine group on the pyrazole ring offers distinct sites for further chemical modification, facilitating its use in structure-activity relationship (SAR) studies and the synthesis of more complex ligands or hybrid molecules . With a molecular formula of C10H10BrN3 and a molecular weight of 252.11 g/mol, this amine is a key intermediate for researchers in organic synthesis and drug discovery . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C10H10BrN3/c1-7-10(12)6-14(13-7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3

InChI Key

PDECNCFLTUNTSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is typically constructed via cyclocondensation of 4-bromophenylhydrazine with 1,3-diketones. For example, reaction with 2,4-pentanedione (acetylacetone) yields 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole as an intermediate.

Reaction Conditions :

  • Solvent : Ethanol or methanol

  • Catalyst : Acidic (e.g., HCl) or basic (e.g., piperidine) conditions

  • Temperature : Reflux (78–85°C)

  • Yield : 70–85%

ReactantProductKey Observations
4-Bromophenylhydrazine + 2,4-pentanedione1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazoleMethyl groups at C3 and C5; requires nitration at C4

Nitration at C4

Electrophilic nitration introduces a nitro group at the C4 position, directed by the electron-withdrawing bromophenyl group at N1.

Procedure :

  • Add 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole to a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C.

  • Stir for 2–4 hours, then quench with ice.

  • Isolate 1-(4-bromophenyl)-3,5-dimethyl-4-nitro-1H-pyrazole via filtration.

Yield : 60–75%

Reduction of Nitro to Amine

Catalytic Hydrogenation

The nitro group at C4 is reduced to an amine using hydrogen gas and a palladium catalyst.

Procedure :

  • Dissolve 1-(4-bromophenyl)-3,5-dimethyl-4-nitro-1H-pyrazole in methanol.

  • Add 10% Pd/C (0.1 equiv) and stir under H₂ (1 atm) at 25°C for 12 hours.

  • Filter and concentrate to obtain 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-amine .

Yield : 85–92%

Limitation : This method introduces a methyl group at C5, necessitating further modification for the target compound.

Regioselective Synthesis via Directed Functionalization

Suzuki-Miyaura Coupling for N1 Substitution

A palladium-catalyzed coupling attaches the 4-bromophenyl group to a pre-formed pyrazole.

Example :

  • Synthesize 3-methyl-4-nitro-1H-pyrazole via cyclocondensation of hydrazine with 3-nitro-2,4-pentanedione.

  • Perform Suzuki coupling with 4-bromophenylboronic acid to yield 1-(4-bromophenyl)-3-methyl-4-nitro-1H-pyrazole .

  • Reduce the nitro group as in Section 2.1.

Yield (Coupling Step) : 65–80%

Alternative Route: Reductive Amination of Keto Intermediates

Formation of α,β-Unsaturated Ketones

Condensation of 3-methyl-1H-pyrazol-4-amine with 4-bromobenzaldehyde under basic conditions forms an α,β-unsaturated ketone intermediate.

Reaction Conditions :

  • Solvent : Ethanol

  • Base : NaOH

  • Temperature : Reflux (78°C)

  • Yield : 50–65%

Reduction of the Ketone

Hydrogenation of the α,β-unsaturated ketone using Pt/C or Raney nickel yields the saturated amine.

Yield : 70–85%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Cyclocondensation + NitrationHigh regioselectivity; scalableRequires harsh nitration conditions60–75%
Catalytic HydrogenationHigh efficiency; mild conditionsOver-reduction risks; dimethyl byproduct85–92%
Suzuki CouplingModular; avoids nitrationRequires specialized catalysts65–80%
Reductive AminationAvoids nitro intermediatesMultiple steps; moderate yields50–85%

Key Structural and Reaction Insights

Steric and Electronic Effects

  • The 4-bromophenyl group at N1 directs electrophilic substitution to C4 due to its electron-withdrawing nature.

  • Methyl at C3 enhances pyrazole ring stability but complicates regioselective functionalization.

Spectroscopic Characterization

  • ¹H NMR : Methyl protons at C3 appear as a singlet (δ 2.1–2.3 ppm). Aromatic protons from the bromophenyl group resonate at δ 7.4–7.9 ppm.

  • MS (ESI+) : Molecular ion peak at m/z 252.1 [M+H]⁺.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microwave-assisted cyclocondensation reduces reaction time from hours to minutes.

  • Flow hydrogenation enables safer handling of H₂ and higher throughput.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures achieve >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes dimethyl byproducts .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and research findings for 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-amine and related pyrazole derivatives:

Compound Name Molecular Formula Substituents (Position) Key Findings References
This compound C₁₀H₁₀BrN₃ - 4-Bromophenyl (1), -CH₃ (3) High thermal stability; potential as a kinase inhibitor scaffold.
4-Bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine C₁₁H₁₂BrN₃ - 3-Methylbenzyl (1), -Br (4) Enhanced lipophilicity; moderate antimicrobial activity.
4-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine C₁₅H₁₁BrClN₃ - 4-Bromophenyl (4), -4-Cl-phenyl (1) Dual halogenation improves π-π stacking; cytotoxic against HeLa cells.
Ethyl 5-((3-(1-(4-Bromophenyl)-5-methyl-1H-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-4-(4-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (91) C₃₄H₂₈BrN₉O₂S - Thiadiazole-triazole-pyrazole hybrid Superior antitumor activity (IC₅₀ = 1.2 μM vs. MDA-MB-231 breast cancer).
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₁H₈BrN₅ - Pyrazolo-pyrimidine fused ring Improved planarity enhances DNA intercalation; moderate topoisomerase inhibition.
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine C₁₀H₉BrFN₃ - 2-Fluorobenzyl (1), -Br (4) Fluorine increases polarity; active against COX-2 (IC₅₀ = 8.7 μM).

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs): The bromine atom in this compound enhances electrophilicity, improving interactions with biological targets like kinase enzymes . Comparable activity is seen in 4-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine, where dual halogens increase cytotoxicity .
  • Hybrid Scaffolds: Compound 91 () demonstrates that integrating pyrazole with thiadiazole and triazole moieties significantly boosts antitumor activity due to extended conjugation and hydrogen-bonding capacity .
  • Substituent Position: Moving the methyl group from position 3 (target compound) to position 5 (e.g., 1-(4-Bromophenyl)-5-methyl derivatives) reduces steric hindrance, enhancing binding to hydrophobic pockets in enzymes .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The bromophenyl group increases logP values (~2.8), favoring membrane permeability. Fluorine substitution (e.g., 4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine) reduces logP (~2.1) but improves aqueous solubility .
  • Metabolic Stability: Methyl groups (e.g., 3-methyl in the target compound) slow oxidative metabolism compared to tert-butyl variants (e.g., 1-tert-butyl-3-methyl analogs in ) .

Biological Activity

The compound 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are recognized for their potential as therapeutic agents, exhibiting a range of pharmacological effects including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10BrN3\text{C}_{10}\text{H}_{10}\text{BrN}_3

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation. Notably, it has shown efficacy against:

  • Breast Cancer : In vitro studies revealed that the compound effectively reduced the viability of MDA-MB-231 cells with an IC50 value indicating potent antiproliferative activity.
  • Colorectal Cancer : Similar effects were observed in colorectal cancer cell lines, suggesting a broad-spectrum anticancer potential.
Cancer TypeCell LineIC50 Value (µM)
Breast CancerMDA-MB-2310.08
Colorectal CancerHCT1160.12

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This inhibition is crucial for mitigating inflammatory responses.

Inflammatory MarkerIC50 Value (µM)
TNF-α0.84
IL-60.92

Antimicrobial Activity

In vitro antimicrobial evaluations have demonstrated that this compound possesses significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

PathogenMIC Value (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Cyclooxygenase Enzymes : The compound acts as an inhibitor of COX enzymes, which play a key role in the inflammatory process.
  • Induction of Apoptosis : In cancer cells, it promotes apoptotic pathways leading to cell death.
  • Disruption of Bacterial Cell Wall Synthesis : Its antibacterial properties may stem from interference with bacterial cell wall integrity.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving MDA-MB-231 cells treated with various concentrations of the compound showed a dose-dependent reduction in cell viability.
  • Chronic Inflammation Models : Animal models treated with the compound exhibited reduced inflammation markers compared to control groups.

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using precursors like hydrazines and α,β-unsaturated ketones. For example, microwave-assisted synthesis under inert atmospheres (e.g., nitrogen) improves reaction efficiency and yield. Key steps include:
  • Precursor Preparation : Reacting 4-bromophenylhydrazine with acetylacetone derivatives.
  • Cyclization : Using polar aprotic solvents (e.g., DMF) at 80–100°C for 4–6 hours .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) isolates the target compound.
    Optimization involves adjusting stoichiometry, solvent polarity, and temperature to minimize byproducts like regioisomers.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural validation employs:
  • X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., C–Br bond length ≈ 1.89 Å) .
  • NMR Spectroscopy : 1^1H NMR in DMSO-d6_6 confirms pyrazole ring protons (δ 6.2–7.8 ppm) and methyl groups (δ 2.3 ppm). 13^{13}C NMR identifies the bromophenyl carbon environment (δ 120–135 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 252.0) confirms molecular weight.
    Cross-validation with computational models (e.g., DFT) ensures accuracy .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer : Solubility varies significantly with solvent polarity:
SolventSolubility (mg/mL)Stability (24h, 25°C)
DMSO>50Stable
Ethanol10–15Partial degradation
Water<1Unstable
Stability tests under UV light and acidic/basic conditions (pH 2–12) reveal degradation via bromophenyl cleavage. Store in amber vials at –20°C under argon .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring functionalization be addressed during derivatization?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
  • Electrophilic Substitution : Bromine at the 4-position directs further substitutions to the 5-position. Use directing groups (e.g., –NH2_2) to control reactivity.
  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids selectively modify the bromophenyl group without disrupting the pyrazole core .
    Computational modeling (e.g., Molecular Electron Density Theory) predicts reaction pathways to prioritize synthetic routes .

Q. What computational tools are recommended for studying the compound’s electronic properties and interaction with biological targets?

  • Methodological Answer : Key tools include:
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.2 eV) and electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
  • Molecular Docking (AutoDock Vina) : Simulates binding to targets like cannabinoid receptors (docking scores ≤ –8.5 kcal/mol) .
  • Molecular Dynamics (GROMACS) : Analyzes ligand-protein stability over 100-ns trajectories.
    Validate predictions with experimental data (e.g., SPR binding assays) to resolve discrepancies .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what methodologies quantify these effects?

  • Methodological Answer : Systematic SAR studies involve:
  • Halogen Replacement : Substitute Br with Cl/F to assess changes in receptor affinity (e.g., IC50_{50} shifts from 12 nM to 45 nM for CB1 receptors) .
  • Bioassays : Measure inhibitory effects on enzymes (e.g., COX-2) via fluorometric assays.
  • Thermodynamic Analysis : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy.
    Correlate structural data (XRD) with activity to identify pharmacophores .

Q. How can contradictory data in crystallographic studies (e.g., bond length variations) be resolved?

  • Methodological Answer : Contradictions arise from experimental vs. computational models:
ParameterExperimental (XRD)Computational (DFT)Deviation
C–Br Bond1.89 Å1.92 Å1.6%
N–C Angle117.5°116.8°0.6%
Resolve discrepancies by:
  • Data Validation Tools : Use PLATON/CHECKCIF to flag outliers in XRD datasets .
  • Multi-Method Refinement : Combine XRD with neutron diffraction for H-atom positioning.
  • Error Analysis : Report standard uncertainties (SUs) for atomic coordinates .

Data-Driven Insights

  • Synthetic Yield Optimization : Microwave synthesis improves yields from 60% (conventional) to 85% .
  • Biological Target Affinity : Pyrazole derivatives show nM-level binding to GPCRs, with Br substitution enhancing lipophilicity (logP ≈ 2.8) .

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